molecular formula C12H9ClN4O B2801582 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 871478-89-6

6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2801582
CAS No.: 871478-89-6
M. Wt: 260.68
InChI Key: DGCZUQOJUUFWFZ-UHFFFAOYSA-N
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Description

6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Biological Activity

6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H9ClN4OC_{12}H_9ClN_4O with a molecular weight of 260.68 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, the synthesis may include the chloromethylation of 1-phenyl-pyrazolones followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework. The methodologies often yield high purity and good yields of the target compound.

Biological Activities

The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyrazolo derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against different tumor cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example:

  • Inhibition of COX-2 : Several analogs showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

Pyrazolo compounds have been evaluated for their antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antibacterial activity against pathogens such as E. coli and S. aureus.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anti-inflammatory Effects : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations as low as 10 µM compared to standard treatments.
  • Antimicrobial Screening : Compounds derived from similar structures were tested against Pseudomonas aeruginosa and showed promising results in inhibiting bacterial growth.
  • Cytotoxicity Assays : In vitro tests revealed that related compounds significantly reduced viability in cancer cell lines at low micromolar concentrations.

Properties

IUPAC Name

6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZUQOJUUFWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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